5-Fluoropyrazine-2-boronic acid
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Overview
Description
5-Fluoropyrazine-2-boronic acid is an organoboron compound with the molecular formula C4H4BFN2O2. It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoropyrazine-2-boronic acid typically involves the reaction of 5-fluoropyrazine with a boron-containing reagent. One common method is the reaction of 5-fluoropyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyrazine-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide as the coupling partner.
Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
5-Fluoropyrazine-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoropyrazine-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
- 5-Chloropyrazine-2-boronic acid
- 5-Bromopyrazine-2-boronic acid
- 5-Iodopyrazine-2-boronic acid
Comparison: 5-Fluoropyrazine-2-boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. This can influence the reactivity and selectivity in cross-coupling reactions, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
(5-fluoropyrazin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BFN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZMADJDFRVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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